1-(4-Methoxyphenyl)piperidin-2-one
Overview
Description
1-(4-Methoxyphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a methoxyphenyl group at the 1-position and a ketone group at the 2-position
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with piperidine, followed by oxidation to form the desired piperidinone structure. The reaction typically employs reagents such as sodium chlorite under a carbon dioxide atmosphere to achieve the oxidation step . Industrial production methods often focus on optimizing yield and purity, utilizing scalable processes that minimize the need for extensive purification steps .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups, allowing for the creation of a wide range of derivatives with different properties.
Common reagents used in these reactions include sodium chlorite for oxidation and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Methoxyphenyl)piperidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)piperidin-2-one and its derivatives often involves binding to specific molecular targets. For example, some derivatives are known to intercalate with DNA, affecting cellular processes and exhibiting potential anticancer activity . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperidin-2-one can be compared with other piperidinone derivatives, such as:
1-(4-Nitrophenyl)piperidin-2-one: Similar in structure but with a nitro group instead of a methoxy group, leading to different reactivity and applications.
2,6-Bis(4-methoxyphenyl)piperidin-4-one: A more complex derivative with additional methoxyphenyl groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted synthetic and research applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-7-5-10(6-8-11)13-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRGCZUCMQLTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571219 | |
Record name | 1-(4-Methoxyphenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206753-46-0 | |
Record name | 1-(4-Methoxyphenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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